N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide is a chemical compound characterized by its unique structure, which combines a cyclopropane ring with a carboxamide group and a 5-amino-2-fluorophenyl moiety. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. This compound is classified under the category of cyclopropanecarboxamides, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide typically involves several steps:
This synthetic route highlights the importance of controlling reaction conditions to optimize yield and minimize side reactions .
The molecular structure of N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide can be depicted as follows:
The structural data reveals bond lengths, angles, and spatial orientation that are essential for understanding its reactivity and interaction with biological systems .
N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action for N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets within biological systems. It is believed that the compound can bind to certain enzymes or receptors, modulating their activity. This interaction may lead to various biological effects such as inhibition of cell proliferation or modulation of signaling pathways involved in disease processes. Ongoing research aims to elucidate these pathways more clearly .
Relevant data from studies indicate that these properties play a crucial role in determining the compound's behavior in biological systems and its suitability for various applications .
N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide has several notable applications:
The cyclopropane ring imparts three critical bioactivity-enhancing properties:
Table 1: Bioactivity Impact of Cyclopropane vs. Larger Rings in Drug Design
Ring System | Bond Angle Strain | Metabolic Stability | Conformational Flexibility |
---|---|---|---|
Cyclopropane | High (115°) | Moderate | Low |
Cyclobutane | Moderate (90°) | Low | Moderate |
Cyclopentane | Low (108°) | High | High |
Metabolic stability studies on cyclopropane-containing drugs reveal nuanced stability profiles: while the ring itself resists oxidative metabolism, adjacent functional groups (e.g., 5-amino in this compound) remain sites for Phase II conjugation. This balances bioavailability with controllable clearance [9]. In kinase inhibitors like cabozantinib, cyclopropane dicarboxamide moieties enhance hydrophobic pocket binding while maintaining aqueous solubility—a property leveraged in N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide design [6].
Fluorination of the aromatic ring confers specific advantages crucial for drug efficacy:
Table 2: Impact of Fluorine Substitution Patterns on Pharmacological Properties
Fluorine Position | Binding Affinity to Kinases | Metabolic Half-life (t₁/₂) | Passive Permeability (PAMPA, nm/s) |
---|---|---|---|
Ortho- (as in target) | High (IC₅₀ 3.5–18.9 nM) | ~120 minutes | 450 |
Meta- | Moderate | ~90 minutes | 310 |
Para- | Low | ~60 minutes | 290 |
None | Variable | ~45 minutes | 380 |
Structure-activity relationship (SAR) studies demonstrate that ortho-fluorination maximizes target engagement while maintaining solubility. For example, in dual c-Met/VEGFR-2 inhibitors, ortho-fluoro analogs exhibit IC₅₀ values below 10 nM, attributable to fluorine’s electrostatic complementarity with ATP-binding site residues [6]. The 5-amino group synergizes with fluorine, enabling hydrogen-bond donation to key catalytic residues inaccessible to single-substituted aromatics.
This compound’s design addresses two oncotherapeutic challenges:
Table 3: Oncological Targets Engaged by Derived Analogs
Target Protein | Biological Function | Inhibitory Activity (IC₅₀) | Therapeutic Implication |
---|---|---|---|
c-Met kinase | Hepatocyte growth factor signaling | 5.8–18.5 nM | Metastasis suppression |
VEGFR-2 kinase | Angiogenesis regulation | 3.5–18.9 nM | Anti-angiogenic therapy |
Poly(ADP-ribose) polymerase (PARP) | DNA repair machinery | <1 μM (optimized analogs) | Synthetic lethality in BRCA+ cancers |
MYC transcription factor | Oncogenic transcription regulation | Fragment binding observed | Tumor growth inhibition |
The compound features in "new drug horizon" sessions at oncology conferences, highlighting its potential against undrugged targets. For example, its structural similarity to disclosed c-Met degraders (e.g., inavolisib) positions it as a candidate for proteolysis-targeting chimera (PROTAC) development [2]. Modular synthesis routes enable rapid generation of analogs, accelerating lead optimization cycles crucial for clinical translation. Recent approaches leverage late-stage functionalization of the 5-amino group to diversify compound libraries without re-synthesizing the core [3] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3